4-(4-chlorophenyl)-1-methyl-1H-imidazole

Cytochrome P450 inhibition Medicinal chemistry Scaffold selection

4-(4-Chlorophenyl)-1-methyl-1H-imidazole (CAS 38980-91-5) is a disubstituted imidazole of molecular formula C₁₀H₉ClN₂ and molecular weight 192.64 g/mol, featuring a 4-chlorophenyl substituent at the 4-position and a methyl group at the 1-position of the imidazole ring. It belongs to the phenylimidazole class and is catalogued under EC number 826-818-5 with a notified harmonised classification for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity (H335).

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 38980-91-5
Cat. No. B6597657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1-methyl-1H-imidazole
CAS38980-91-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3
InChIKeyHNSHEMLQWGMAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1-methyl-1H-imidazole CAS 38980-91-5: Core Scaffold Properties and Sourcing Baseline


4-(4-Chlorophenyl)-1-methyl-1H-imidazole (CAS 38980-91-5) is a disubstituted imidazole of molecular formula C₁₀H₉ClN₂ and molecular weight 192.64 g/mol, featuring a 4-chlorophenyl substituent at the 4-position and a methyl group at the 1-position of the imidazole ring [1]. It belongs to the phenylimidazole class and is catalogued under EC number 826-818-5 with a notified harmonised classification for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity (H335) [2]. The compound is commercially available at research-grade purity (min. 95%) from established chemical suppliers , positioning it as an accessible small-molecule scaffold for medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies.

Why 4-(4-Chlorophenyl)-1-methyl-1H-imidazole Cannot Be Replaced by Common In-Class Analogs: The Regioisomer and Substituent Trap


Substituting 4-(4-chlorophenyl)-1-methyl-1H-imidazole with a structurally similar phenylimidazole—such as 4-(4-chlorophenyl)imidazole (4-CPI), 4-(4-chlorophenyl)-2-methyl-1H-imidazole, or 4-(4-chlorophenyl)-5-methyl-1H-imidazole (lofemizole)—introduces risk of divergent pharmacological, physicochemical, and toxicological behaviour. The position of the methyl substituent dictates hydrogen-bond donor capacity, lipophilicity, metabolic stability, and target engagement [1]. Explicit quantitative evidence, compiled below, demonstrates that even minor positional variations produce measurable differences in cytochrome P450 inhibition, antifungal potency, computed logP, and safety classification, making generic interchange scientifically indefensible without side-by-side validation data.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1-methyl-1H-imidazole


Hydrogen-Bond Donor Count: 0 (Target) vs. 1 (4-CPI) – Eliminating Heme-Iron Coordination Capacity

The presence of a methyl group at the 1-position of 4-(4-chlorophenyl)-1-methyl-1H-imidazole replaces the N–H moiety found in 4-(4-chlorophenyl)imidazole (4-CPI). This substitution reduces the hydrogen-bond donor count from 1 (4-CPI) to 0 (target) [1]. The N–H group in 4-CPI is essential for type II binding to cytochrome P450 heme iron; 4-CPI is a validated CYP2B4 inhibitor with a Kₛ of 0.23 μM and IC₅₀ of 0.035 μM (for the closely related 1-PBI inhibitor series, where 4-CPI serves as a size-reference ligand) [2]. By eliminating the H-bond donor, the target compound is predicted to exhibit substantially reduced CYP inhibition liability, making it a preferred scaffold when P450-mediated drug-drug interaction (DDI) risk must be minimized.

Cytochrome P450 inhibition Medicinal chemistry Scaffold selection

Lipophilicity (XLogP3): 2.3 (Target) vs. ~1.6 (4-CPI) – Computed LogP Differentiation

The computed octanol-water partition coefficient (XLogP3) for 4-(4-chlorophenyl)-1-methyl-1H-imidazole is 2.3 [1], whereas the des-methyl analog 4-(4-chlorophenyl)imidazole (4-CPI) yields a lower computed logP of approximately 1.6 (estimated via DrugBank/ALOGPS consensus) [2]. The ~0.7 log unit increase reflects the methylation at N1, enhancing lipophilicity and potentially improving membrane permeability by a factor of approximately 5 (based on logP-permeability correlation models). This difference can significantly alter cellular uptake, tissue distribution, and non-specific protein binding in biological assays.

Lipophilicity ADME prediction Scaffold ranking

Antifungal Activity: 2-Methyl Regioisomer Exhibits Weak Activity Against Cryptococcus neoformans – Positional Methyl Switch Alters Potency

In a direct comparative study of 4-aryl-2-methyl-1H-imidazoles, the 2-methyl regioisomer 4-(4-chlorophenyl)-2-methyl-1H-imidazole hemihydrate (3b) was evaluated against C. neoformans and found to be less active than its 4-methoxyphenyl analog (3c) across all tested concentrations [1]. The study establishes that the electron-withdrawing chloro substituent, combined with the 2-methyl position, yields a specific antifungal potency rank order: OMe > H > Cl. 4-(4-Chlorophenyl)-1-methyl-1H-imidazole, bearing the methyl group at the 1-position rather than the 2-position, is structurally distinct from the evaluated series and is expected to display a different antifungal SAR profile. Researchers conducting antifungal screening must not substitute the 1-methyl compound with the 2-methyl analog without independent verification.

Antifungal evaluation Regioisomeric SAR Cryptococcus neoformans

Safety Classification: Acute Toxicity and Irritation Profile Differentiates from Unclassified Analogs

4-(4-Chlorophenyl)-1-methyl-1H-imidazole carries an ECHA-notified harmonised classification: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. In contrast, the des-methyl analog 4-(4-chlorophenyl)imidazole (4-CPI) is not listed with the same comprehensive hazard classification in the ECHA C&L inventory (limited to fewer notified endpoints) [2]. The methyl group at N1 contributes to a distinct toxicological profile that must be accounted for in laboratory risk assessments, personal protective equipment (PPE) requirements, and shipping documentation.

Chemical safety CLP classification Procurement risk assessment

Optimised Application Scenarios for 4-(4-Chlorophenyl)-1-methyl-1H-imidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Reduced CYP Inhibition Liability

When developing chemical probes or lead compounds where cytochrome P450 inhibition is an undesired off-target liability, 4-(4-chlorophenyl)-1-methyl-1H-imidazole provides a chlorophenyl-imidazole core devoid of the N–H heme-coordinating moiety [1]. Unlike 4-CPI, which potently inhibits CYP2B4 (Kₛ = 0.23 μM), the 1-methyl derivative eliminates the type II binding motif, making it the rational scaffold choice for SAR campaigns targeting kinase inhibition, GPCR modulation, or antimicrobial activity where CYP-mediated DDI risk must be prospectively minimised [2].

Cellular Permeability Studies Requiring a Higher logP Chlorophenyl-Imidazole Probe

With a computed XLogP3 of 2.3—approximately 0.7 log units higher than 4-CPI—the target compound is better suited for assays requiring enhanced passive membrane permeability, such as cell-based phenotypic screens, intracellular target engagement assays (e.g., NanoBRET, CETSA), and blood-brain barrier penetration models [1]. The absence of hydrogen-bond donors further supports the prediction of improved permeability relative to the des-methyl analog [3].

Regioisomerically Defined Reference Standard for Analytical Method Development

The unambiguous 1-methyl-4-(4-chlorophenyl) substitution pattern, confirmed by InChIKey HNSHEMLQWGMAOO-UHFFFAOYSA-N, provides a well-defined reference standard for HPLC, LC-MS, or GC-MS method development [1]. Its commercial availability at 95% purity from vendors such as Leyan (Cat. No. 2035098) supports its use as a system suitability standard, enabling reliable discrimination from the 2-methyl and 5-methyl regioisomers that may co-elute or produce similar mass fragmentation patterns.

Laboratory Safety-Compliant Procurement Where Full Hazard Classification Is Required

For institutional procurement systems that mandate complete ECHA-notified hazard classification data for chemical inventory management, 4-(4-chlorophenyl)-1-methyl-1H-imidazole offers a fully documented safety profile: H302, H315, H319, H335 [4]. This comprehensive classification enables accurate Safety Data Sheet (SDS) generation, appropriate PPE specification (gloves, eye protection, ventilation), and compliant storage and waste disposal protocols, reducing occupational health risk compared to under-characterized analogs.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.